

2,4-Dihydroxy-6-methylnicotinonitrile CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4-Dihydroxy-6-methylnicotinonitrile
Cat. No.:	B045808

[Get Quote](#)

Technical Guide: 2,4-Dihydroxy-6-methylnicotinonitrile

CAS Number: 67643-17-8

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a summary of the currently available information on **2,4-Dihydroxy-6-methylnicotinonitrile**. The document covers its chemical identity and physical properties. Notably, detailed experimental protocols, comprehensive spectral analyses, and data on its biological activities are not readily available in public literature, indicating that this compound may be a novel or under-researched chemical entity.

Chemical Identity and Physical Properties

2,4-Dihydroxy-6-methylnicotinonitrile, also known as 2,4-dihydroxy-6-methylpyridine-3-carbonitrile, is a heterocyclic compound. Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	67643-17-8	[1]
Molecular Formula	C ₇ H ₆ N ₂ O ₂	[2]
Molecular Weight	150.135 g/mol	[2]
Solubility	Limited data available. It is likely slightly soluble in water and more soluble in polar organic solvents.	[2]

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of **2,4-Dihydroxy-6-methylnicotinonitrile** are not available in the reviewed literature. General synthetic strategies for related nicotinonitrile and pyridine derivatives often involve condensation reactions. For instance, the synthesis of various nicotinonitrile derivatives can be achieved through the cyclization of chalcones with malononitrile in the presence of ammonium acetate.[\[3\]](#)[\[4\]](#) Another approach for creating substituted pyridines involves the reaction of β -amino enones with methylene compounds.

It is important to note that these are general methodologies for related structures, and a specific, validated protocol for **2,4-Dihydroxy-6-methylnicotinonitrile** has not been identified.

Spectral Data

Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for **2,4-Dihydroxy-6-methylnicotinonitrile** are not available in the public domain. For researchers planning to synthesize or work with this compound, the following are predicted spectral characteristics based on its structure:

- ¹H NMR: Signals corresponding to the methyl protons, the aromatic proton on the pyridine ring, and the hydroxyl protons would be expected. The chemical shifts would be influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl groups.

- ^{13}C NMR: Resonances for the seven carbon atoms, including the methyl carbon, the carbons of the pyridine ring, and the nitrile carbon, would be present.
- FT-IR: Characteristic absorption bands would be expected for the O-H stretches of the hydroxyl groups (typically broad, around $3200\text{-}3600\text{ cm}^{-1}$), the $\text{C}\equiv\text{N}$ stretch of the nitrile group (around $2220\text{-}2260\text{ cm}^{-1}$), $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations of the pyridine ring (in the $1400\text{-}1600\text{ cm}^{-1}$ region), and C-H stretching and bending vibrations.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be expected at an m/z corresponding to its molecular weight (150.135). Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, and cleavage of the methyl group.

Biological Activity and Signaling Pathways

There is no available information in the reviewed scientific literature regarding the biological activity, pharmacology, or mechanism of action of **2,4-Dihydroxy-6-methylnicotinonitrile**. Studies on other nicotinonitrile derivatives have shown a range of biological activities, including antibacterial, antifungal, and antiproliferative effects.^{[3][4][5][6]} However, without experimental data on the specific compound in question, any potential biological effects are purely speculative.

Due to the lack of information on its biological targets and mechanism of action, no signaling pathways or experimental workflows involving **2,4-Dihydroxy-6-methylnicotinonitrile** can be described or visualized.

Conclusion

2,4-Dihydroxy-6-methylnicotinonitrile is a chemical compound for which basic identifying information is available. However, a thorough review of public scientific databases reveals a significant gap in the knowledge regarding its synthesis, purification, analytical characterization, and biological properties. This suggests that the compound is not extensively studied. Researchers interested in this molecule will likely need to develop and validate their own experimental protocols for its synthesis and analysis, and conduct primary screening to determine any biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dihydroxy-6-methylnicotinonitrile | CAS 67643-17-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 2,4-Dihydroxy-6-Methylnicotinonitrile: Properties, Applications, Safety Data & Reliable Suppliers in China [nj-finechem.com]
- 3. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-Dihydroxy-6-methylnicotinonitrile CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045808#2-4-dihydroxy-6-methylnicotinonitrile-cas-number-and-properties\]](https://www.benchchem.com/product/b045808#2-4-dihydroxy-6-methylnicotinonitrile-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com